molecular formula C22H23ClN4O3 B2524798 (1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1207031-00-2

(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2524798
M. Wt: 426.9
InChI Key: ZWULRHVRGZDNFU-UHFFFAOYSA-N
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Description

(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone, which is synthesized from 3-chloro-4-methylbenzaldehyde and 1H-pyrrole-1-carboxylic acid hydrazide. The second intermediate is the 1,4-dioxa-8-azaspiro[4.5]decan-8-ol, which is synthesized from 1,4-dioxaspiro[4.5]decan-8-one and ammonia. The two intermediates are then coupled using a coupling agent to form the final product.

Starting Materials
3-chloro-4-methylbenzaldehyde, 1H-pyrrole-1-carboxylic acid hydrazide, 1,4-dioxaspiro[4.5]decan-8-one, ammonia, coupling agent

Reaction
Synthesis of 1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone:, - 3-chloro-4-methylbenzaldehyde is reacted with 1H-pyrrole-1-carboxylic acid hydrazide in the presence of a base to form the corresponding hydrazone intermediate., - The hydrazone intermediate is then cyclized using a suitable cyclization agent to form the desired pyrazole product., - The pyrazole product is then reacted with an appropriate reagent to introduce the methanone group., Synthesis of 1,4-dioxa-8-azaspiro[4.5]decan-8-ol:, - 1,4-dioxaspiro[4.5]decan-8-one is reacted with ammonia in the presence of a suitable catalyst to form the corresponding amine intermediate., - The amine intermediate is then oxidized using a suitable oxidizing agent to form the desired spirocyclic product., Coupling of the two intermediates:, - The two intermediates are coupled using a suitable coupling agent to form the final product.

properties

IUPAC Name

[1-(3-chloro-4-methylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-16-4-5-17(14-19(16)23)27-20(25-8-2-3-9-25)18(15-24-27)21(28)26-10-6-22(7-11-26)29-12-13-30-22/h2-5,8-9,14-15H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWULRHVRGZDNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)N5C=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

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